molecular formula C10H7ClF3NO B6310799 4-(2-Chloro-1,1,2-trifluoroethoxy)benzonitrile CAS No. 41429-00-9

4-(2-Chloro-1,1,2-trifluoroethoxy)benzonitrile

Cat. No.: B6310799
CAS No.: 41429-00-9
M. Wt: 249.61 g/mol
InChI Key: BYTHPKHKEUULEU-UHFFFAOYSA-N
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Description

4-(2-Chloro-1,1,2-trifluoroethoxy)benzonitrile is an organic compound with the molecular formula C9H5ClF3NO It is characterized by the presence of a benzonitrile group substituted with a 2-chloro-1,1,2-trifluoroethoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloro-1,1,2-trifluoroethoxy)benzonitrile typically involves the etherification of 2-chloro-4-hydroxybenzonitrile with 2-chloro-1,1,2-trifluoroethanol. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF). The reaction conditions include heating the mixture to a temperature of around 100-120°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloro-1,1,2-trifluoroethoxy)benzonitrile can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzonitriles.

    Oxidation: Formation of 4-(2-chloro-1,1,2-trifluoroethoxy)benzoic acid.

    Reduction: Formation of 4-(2-chloro-1,1,2-trifluoroethoxy)benzylamine.

Scientific Research Applications

4-(2-Chloro-1,1,2-trifluoroethoxy)benzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(2-Chloro-1,1,2-trifluoroethoxy)benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The trifluoroethoxy group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Chloro-1,1,2-trifluoroethoxy)benzoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.

    3-Chloro-4-(2,2,2-trifluoroethoxy)benzonitrile: Similar structure but with different substitution pattern on the benzene ring.

Uniqueness

4-(2-Chloro-1,1,2-trifluoroethoxy)benzonitrile is unique due to the presence of both a nitrile group and a trifluoroethoxy group, which impart distinct chemical and physical properties. The trifluoroethoxy group enhances the compound’s stability and lipophilicity, making it a valuable intermediate in the synthesis of various functional materials and bioactive compounds.

Properties

IUPAC Name

2-[4-(2-chloro-1,1,2-trifluoroethoxy)phenyl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClF3NO/c11-9(12)10(13,14)16-8-3-1-7(2-4-8)5-6-15/h1-4,9H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYTHPKHKEUULEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC#N)OC(C(F)Cl)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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